Acetamide, N-(4-oxooctyl)-
Description
Acetamide, N-(4-oxooctyl)- (IUPAC: N-(4-oxooctyl)acetamide) is an alkyl-substituted acetamide derivative characterized by a linear 8-carbon chain with a ketone group at the fourth position. The 4-oxooctyl group introduces both hydrophobicity and a reactive ketone moiety, which may influence solubility, stability, and biological interactions. This analysis will focus on structurally related acetamides to infer its properties and activities.
Properties
CAS No. |
823821-77-8 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-(4-oxooctyl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-3-4-6-10(13)7-5-8-11-9(2)12/h3-8H2,1-2H3,(H,11,12) |
InChI Key |
XDTCZHRIYQKZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-oxooctyl)- can be achieved through several methods. One common approach involves the reaction of acetamide with 4-oxooctyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(4-oxooctyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Acetamide, N-(4-oxooctyl)- can yield primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Acetamide, N-(4-oxooctyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Acetamide, N-(4-oxooctyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Physicochemical Properties
Substituents on the acetamide scaffold significantly alter physicochemical properties. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance crystallinity and thermal stability .
Examples :
- N-(4-Methoxyphenyl)-2-azidoacetamide : Synthesized via azide substitution reactions, highlighting versatility in functional group introduction .
- N-(4-nitrophenyl)acetamide (B1): Prepared via phenolic coupling, demonstrating adaptability to electron-deficient aryl groups .
Implications for N-(4-oxooctyl)acetamide :
A plausible route could involve reacting 4-oxooctylamine with acetyl chloride under anhydrous conditions, followed by purification via crystallization.
Pharmacological Activities
Antimicrobial and Antifungal Activity
- Compound 47/48 (benzo[d]thiazole-sulfonyl derivatives): Exhibited MIC values <5 µg/mL against gram-positive bacteria (e.g., S. aureus) .
- N-(thiazol-2-yl)acetamide (49) : Showed potent antifungal activity against C. albicans (MIC = 2 µg/mL) .
Structural Insight :
Bulky substituents (e.g., benzo[d]thiazole) enhance target binding, while polar groups (e.g., sulfonyl) improve solubility. The 4-oxooctyl group’s ketone may mimic carbonyl interactions in enzyme active sites.
Analgesic and Anti-inflammatory Activity
- Compound 35 (piperazinyl-sulfonyl derivative): Demonstrated 85% pain inhibition in murine models, surpassing paracetamol .
- N-(4-hydroxyphenethyl)acetamide (2) : Isolated from Myrothecium roridum, showed moderate anti-inflammatory activity .
Relevance to N-(4-oxooctyl)acetamide :
Long alkyl chains may modulate COX-2 inhibition by aligning with hydrophobic pockets in the enzyme.
Anticancer Activity
- Compound 38/39/40 (quinazoline-sulfonyl derivatives): IC₅₀ values of 0.8–2.5 µM against HCT-116 and MCF-7 cell lines .
- N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide : Induced apoptosis in leukemia cells via caspase-3 activation .
Hypothetical Mechanism :
The 4-oxooctyl group’s ketone could participate in redox cycling, generating reactive oxygen species (ROS) for cytotoxicity.
Structure-Activity Relationships (SAR)
- Aryl vs. Alkyl Substitution :
- Electron-Deficient vs. Electron-Rich Groups: Electron-withdrawing groups (e.g., Cl, NO₂) stabilize molecular conformation and enhance binding . Electron-donating groups (e.g., OCH₃) increase metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
